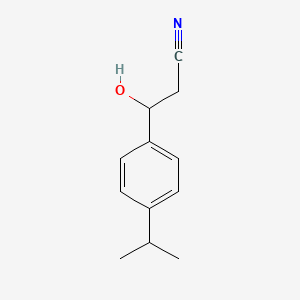
(1s)-1-(2-Chloro-5-methylphenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1s)-1-(2-Chloro-5-methylphenyl)ethan-1-amine: is an organic compound characterized by the presence of a chloro and methyl group attached to a phenyl ring, along with an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1s)-1-(2-Chloro-5-methylphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The alcohol is then converted to the amine through an amination reaction, often using reagents like ammonia or an amine donor under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized for yield and purity, often involving catalysts and controlled environments to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming a methylphenylamine derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOMe).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of methylphenylamine derivatives.
Substitution: Formation of hydroxyl or alkoxy-substituted phenylamines.
Aplicaciones Científicas De Investigación
(1s)-1-(2-Chloro-5-methylphenyl)ethan-1-amine: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1s)-1-(2-Chloro-5-methylphenyl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(1s)-1-(2-Chloro-4-methylphenyl)ethan-1-amine: Similar structure but with the methyl group in a different position.
(1s)-1-(2-Chloro-5-ethylphenyl)ethan-1-amine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
- The specific positioning of the chloro and methyl groups in (1s)-1-(2-Chloro-5-methylphenyl)ethan-1-amine imparts unique chemical properties, influencing its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C9H12ClN |
|---|---|
Peso molecular |
169.65 g/mol |
Nombre IUPAC |
(1S)-1-(2-chloro-5-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12ClN/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5,7H,11H2,1-2H3/t7-/m0/s1 |
Clave InChI |
WYKNLBBVVQWPHZ-ZETCQYMHSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)Cl)[C@H](C)N |
SMILES canónico |
CC1=CC(=C(C=C1)Cl)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[3-methyl-1-(thiophen-2-yl)butyl]-5-sulfamoylfuran-2-carboxamide](/img/structure/B13622722.png)





